molecular formula C5H2BrClFN B571968 2-Bromo-3-chloro-5-fluoropyridine CAS No. 1214326-94-9

2-Bromo-3-chloro-5-fluoropyridine

Cat. No.: B571968
CAS No.: 1214326-94-9
M. Wt: 210.43
InChI Key: NWCUOFUVPZPBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-chloro-5-fluoropyridine is an organic compound with the molecular formula C5H2BrClFN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyridine ring, making it a halogenated pyridine derivative. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method involves the reaction of 5-bromo-3-fluoro-2-hydroxypyridine with phosphorus oxychloride (POCl3) at elevated temperatures. The reaction mixture is then quenched with ice and neutralized with potassium carbonate, followed by extraction with dichloromethane. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced halogenation techniques and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

2-Bromo-3-chloro-5-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is an intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.

    Industry: The compound is employed in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-fluoropyridine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The electron-withdrawing nature of the halogens can also influence the compound’s reactivity and stability in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoropyridine: Similar in structure but lacks the chlorine atom.

    2-Chloro-3-fluoropyridine: Similar but lacks the bromine atom.

    3-Bromo-5-chloropyridine: Similar but lacks the fluorine atom .

Uniqueness

2-Bromo-3-chloro-5-fluoropyridine is unique due to the presence of all three halogens (bromine, chlorine, and fluorine) on the pyridine ring. This unique combination of halogens imparts distinct electronic and steric properties to the compound, making it a valuable intermediate in the synthesis of diverse organic molecules. The compound’s reactivity and selectivity in various chemical reactions are influenced by the synergistic effects of the halogen substituents .

Biological Activity

2-Bromo-3-chloro-5-fluoropyridine is a halogenated pyridine derivative with significant biological activity, primarily attributed to its role as a molecular scaffold in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of three halogen substituents (bromine, chlorine, and fluorine), which confer unique electronic and steric properties that enhance its reactivity and biological interactions.

The molecular formula of this compound is C5H2BrClF\text{C}_5\text{H}_2\text{BrClF} with a molecular weight of approximately 210.43 g/mol. The compound is synthesized through halogenation processes, which can include methods such as electrophilic aromatic substitution or direct halogenation of pyridine derivatives. In industrial settings, continuous flow processes are often utilized to optimize yields and purity while adhering to green chemistry principles.

The biological activity of this compound is largely due to its ability to undergo aromatic nucleophilic substitution reactions. This mechanism allows the compound to interact effectively with various biological targets, making it a valuable intermediate in the synthesis of biologically active compounds, including those aimed at cancer therapy.

Pharmacokinetics

Pharmacokinetic studies indicate that the bioavailability, absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for its therapeutic applications. The compound shows high gastrointestinal absorption and is permeable across biological membranes, which enhances its potential efficacy in medicinal chemistry .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogenic microorganisms. The presence of halogen atoms often enhances the antibacterial properties of these compounds by interfering with microbial cell functions. For instance, studies have shown that certain halogenated pyridines can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .

Case Studies

  • Cancer Therapy : A study highlighted the synthesis of derivatives based on this compound that exhibited potent cytotoxic effects against cancer cell lines. These derivatives were shown to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.
  • Antimicrobial Applications : In another study, a series of halogenated pyridine derivatives were tested for their efficacy against resistant strains of bacteria. The results indicated that modifications to the pyridine ring significantly influenced antimicrobial potency, with certain derivatives showing up to 10-fold increases in activity compared to non-halogenated analogs.

Comparative Analysis

Compound NameKey FeaturesBiological Activity
This compound Contains Br, Cl, and F; unique reactivity profileAntimicrobial, anticancer
2-Bromo-5-fluoropyridine Lacks chlorine; retains bromine and fluorineModerate antimicrobial activity
2-Chloro-3-fluoropyridine Lacks bromine; retains chlorine and fluorineLower anticancer potential
3-Bromo-5-chloropyridine Lacks fluorine; retains bromine and chlorineLimited biological applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-3-chloro-5-fluoropyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation of pyridine derivatives. For bromination and chlorination, electrophilic substitution under controlled temperatures (e.g., 0–5°C) with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) is recommended. Fluorination may employ deoxyfluorination agents (e.g., DAST) or halogen exchange via Cu-mediated reactions. Solvent polarity (e.g., DMF vs. THF) significantly impacts regioselectivity and purity .

Q. What spectroscopic techniques are most effective for characterizing halogenated pyridines?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns via coupling constants and chemical shifts (e.g., deshielded aromatic protons adjacent to halogens). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 192.44 g/mol for 2-Bromo-5-chloropyridine ), while FT-IR identifies C-Br (~600 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches. X-ray crystallography resolves steric clashes in polyhalogenated analogs .

Q. What are common side reactions during halogenation of pyridine derivatives, and how are they mitigated?

  • Methodological Answer : Competing oxidation (e.g., pyridone formation) or over-halogenation can occur. Mitigation strategies include:

  • Using stoichiometric halogenating agents.
  • Lowering reaction temperatures to suppress radical pathways.
  • Adding scavengers (e.g., Hünig’s base) to neutralize acidic byproducts .

Q. How to purify this compound effectively given its solubility profile?

  • Methodological Answer : Due to moderate polarity, use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization in ethanol/water mixtures. Hydrochloride salt formation (as in ) enhances aqueous solubility for extraction-based purification.

Q. What safety protocols are essential when handling bromo-chloro-fluoropyridines?

  • Methodological Answer : Use fume hoods for volatile intermediates, wear nitrile gloves to prevent skin absorption, and store compounds under inert gas (N₂/Ar) to avoid moisture-induced degradation. Monitor for halogenated waste disposal per EPA guidelines .

Advanced Research Questions

Q. How does the halogen arrangement affect regioselectivity in cross-coupling reactions?

  • Methodological Answer : Steric hindrance from adjacent halogens (e.g., 3-Cl vs. 5-F) directs coupling to less hindered positions. For Suzuki-Miyaura reactions, Pd catalysts with bulky ligands (e.g., SPhos) enhance selectivity for C-5 fluorine substitution. Computational DFT studies (e.g., Fukui indices) predict reactive sites .

Q. How to resolve contradictions in reported reaction outcomes when using different catalysts?

  • Methodological Answer : Discrepancies in yields (e.g., CuI vs. Pd(PPh₃)₄) arise from catalyst electronic tuning. Systematic screening via Design of Experiments (DoE) identifies optimal conditions. For example, CuI favors Ullman couplings in DMSO, while Pd catalysts require anhydrous THF .

Q. What computational methods predict the reactivity of polyhalogenated pyridines in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation energies for SNAr pathways, considering electron-withdrawing effects of halogens. Solvent models (e.g., PCM for DMF) refine transition-state predictions. Experimental validation via kinetic isotope effects (KIEs) confirms computational trends .

Q. What strategies optimize the scalability of multi-step syntheses involving sensitive intermediates?

  • Methodological Answer : Implement flow chemistry for exothermic halogenation steps to improve heat dissipation. Use in-line IR spectroscopy for real-time monitoring of intermediates. For air-sensitive fluorinated intermediates, employ Schlenk techniques or continuous N₂ purging .

Q. How do steric and electronic factors influence the orientation of substituents in Suzuki-Miyaura couplings?

  • Methodological Answer : Steric maps (via Molecular Mechanics) and Hammett σₚ values quantify electronic effects. For example, electron-deficient 5-F substituents accelerate oxidative addition but hinder transmetallation. Steric parameters (e.g., A-value of Br vs. Cl) guide ligand selection (e.g., XPhos for bulky systems) .

Properties

IUPAC Name

2-bromo-3-chloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-5-4(7)1-3(8)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCUOFUVPZPBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742642
Record name 2-Bromo-3-chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214326-94-9
Record name 2-Bromo-3-chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-chloro-5-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.